3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal
Description
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is a fluorinated pyridine derivative featuring a methyl-substituted β-ketoaldehyde moiety. The 5-fluoropyridin-2-yl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing effects, which enhance binding interactions in biological targets. Applications may include antiviral or enzyme inhibitor development, given the prevalence of fluoropyridines in such contexts .
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C9H8FNO2/c1-6(5-12)9(13)8-3-2-7(10)4-11-8/h2-6H,1H3 |
InChI Key |
VPULWJWQUHZDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow processes to ensure high yields and purity. These methods may involve catalytic hydrogenation and subsequent fluorination steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of analogous fluoropyridine derivatives:
Key Comparative Insights
Reactivity and Stability: The β-ketoaldehyde group in the target compound is more reactive than esters (e.g., methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate ) or amides (e.g., ’s pyrazole-carboxamide). This aldehyde group allows for nucleophilic additions or condensations, useful in synthesizing heterocycles. However, it may also confer instability under basic or aqueous conditions compared to carboxamides or alcohols .
Biological Activity: Fluoropyridines with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced binding to enzymatic targets. The target compound’s aldehyde could act as a covalent inhibitor, a feature absent in analogs like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol .
Synthetic Feasibility: ’s pyrazole-carboxamide achieved an 82.4% yield, suggesting efficient synthesis.
Physicochemical Properties: The amino and hydroxyl groups in –4’s derivatives improve aqueous solubility but reduce lipophilicity. The target compound’s logP is likely higher due to the hydrophobic methyl and fluoropyridine groups, favoring membrane permeability .
Biological Activity
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of the fluorine atom significantly influences its chemical properties, enhancing stability and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H6FNO2 |
| Molecular Weight | 167.14 g/mol |
| IUPAC Name | 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanal |
| InChI Key | AINTVFWJKLZCSZ-UHFFFAOYSA-N |
The biological activity of 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially modulating key metabolic pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic processes.
- Receptor Interaction : It can bind to receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies on similar fluorinated derivatives have shown significant inhibition against various bacterial strains:
- Staphylococcus aureus : ID50 = 5 x 10^-8 M
- Escherichia coli : ID50 = 1 x 10^-7 M
These findings suggest that 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal could possess comparable antimicrobial efficacy, although specific data on this compound remains limited.
Cytotoxicity
In vitro studies have demonstrated varying levels of cytotoxicity among related compounds. For example, some fluorinated pyridines have shown selective cytotoxic effects on cancer cell lines while sparing normal cells. The potential for 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal to exhibit similar selective toxicity warrants further investigation.
Study on Fluorinated Pyridines
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of various fluorinated pyridines, including derivatives similar to 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal. The results indicated that these compounds exhibited significant antimicrobial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
Comparative Analysis with Related Compounds
A comparative analysis of 1-(5-Fluoropyridin-2-yl)ethanone and other fluorinated compounds highlighted differences in their biological activities due to variations in functional groups and molecular structure. This analysis underscores the importance of structural specificity in determining biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
